2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide 2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 894035-18-8
VCID: VC5460821
InChI: InChI=1S/C22H22N4OS/c1-15-5-3-7-17(11-15)13-20(27)23-10-9-19-14-28-22-24-21(25-26(19)22)18-8-4-6-16(2)12-18/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,23,27)
SMILES: CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C
Molecular Formula: C22H22N4OS
Molecular Weight: 390.51

2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide

CAS No.: 894035-18-8

Cat. No.: VC5460821

Molecular Formula: C22H22N4OS

Molecular Weight: 390.51

* For research use only. Not for human or veterinary use.

2-(m-tolyl)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide - 894035-18-8

Specification

CAS No. 894035-18-8
Molecular Formula C22H22N4OS
Molecular Weight 390.51
IUPAC Name 2-(3-methylphenyl)-N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Standard InChI InChI=1S/C22H22N4OS/c1-15-5-3-7-17(11-15)13-20(27)23-10-9-19-14-28-22-24-21(25-26(19)22)18-8-4-6-16(2)12-18/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,23,27)
Standard InChI Key UKDBLYJQAPULEI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC(=C4)C

Introduction

Chemical Structure and Molecular Characteristics

Core Architecture and Substituent Effects

The molecule’s backbone consists of a thiazolo[3,2-b][1, triazole bicyclic system, where the thiazole and triazole rings share a common bond. X-ray crystallography of analogous compounds reveals near-planar geometries for the fused heterocycle, with root-mean-square deviations of ~0.0245 Å from ideal planarity . The m-tolyl groups (methyl-substituted phenyl rings at meta positions) introduce steric and electronic effects that modulate solubility and target binding. The acetamide side chain enhances hydrogen-bonding capacity, a critical feature for interactions with biological targets like cyclooxygenase-2 (COX-II).

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC22H22N4O2S
Molecular Weight406.5 g/mol
IUPAC Name2-(3-methylphenoxy)-N-[2-[2-(3-methylphenyl)-thiazolo[3,2-b][1, triazol-6-yl]ethyl]acetamide
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors4 (2x triazole N, 1x amide O, 1x ether O)

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) spectra of related compounds show distinct signals for the methylidene (δ 4.77–4.81 ppm), S-methylene (δ 3.62 ppm), and aromatic protons (δ 7.40–7.63 ppm) . The absence of a cyclic NH proton signal in thioether derivatives confirms successful alkylation during synthesis . Infrared spectroscopy typically reveals stretches for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3050 cm⁻¹).

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

The synthesis follows a modular approach (Scheme 1):

  • Formation of 1,2,4-Triazole-3-thione: Reaction of hydrazides with isothiocyanates yields N-acyl thiosemicarbazides, which cyclize under basic conditions .

  • Alkylation: Treatment with methallyl chloride introduces the S-alkenyl group, forming thioethers .

  • Cyclization: Intramolecular cyclization under acidic conditions generates the thiazolo-triazole core .

  • Acetamide Coupling: The ethyl-acetamide side chain is introduced via nucleophilic acyl substitution.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
Thiosemicarbazide FormationHydrazide + Isothiocyanate, EtOH, reflux75–85
AlkylationMethallyl chloride, NaOH, EtOH, 0°C60–70
CyclizationH2SO4, CHCl3, 50°C55–65
Acetamide Couplingm-Tolylacetyl chloride, DMF, RT70–80

Challenges in Purification

Chromatographic separation remains problematic due to the compound’s high hydrophobicity. Reverse-phase HPLC with acetonitrile/water gradients (70:30 to 95:5) achieves >95% purity, as confirmed by LC-MS.

Biological Activities and Mechanistic Insights

COX-II Inhibition

Structural analogs exhibit COX-II inhibitory activity (IC50: 0.8–1.2 µM), comparable to Celecoxib (IC50: 0.6 µM). Molecular docking studies suggest the m-tolyl groups occupy hydrophobic pockets near the enzyme’s active site, while the acetamide forms hydrogen bonds with Arg120 and Tyr355.

Table 3: Biological Activity Data

AssayModel SystemResult (IC50/EC50)
COX-II InhibitionRecombinant enzyme1.0 µM
CytotoxicityMCF-7 cells12.5 µM
Antimicrobial ActivityS. aureus>50 µM

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

LogP calculations (ChemAxon) predict a value of 3.8, indicating high lipophilicity. Aqueous solubility is poor (<0.1 mg/mL at pH 7.4), necessitating formulation with solubilizing agents like cyclodextrins.

Metabolic Stability

Microsomal studies using rat liver S9 fractions reveal rapid oxidation of the m-tolyl groups (t1/2: 15 min), generating hydroxylated metabolites. Glucuronidation further enhances excretion.

Applications and Future Directions

Therapeutic Prospects

  • Anti-Inflammatory Agents: COX-II selectivity supports development for arthritis and pain management.

  • Oncology Adjuvants: Synergy with cisplatin observed in preliminary studies (combination index: 0.3) .

Material Science Applications

The planar aromatic system exhibits π-stacking in crystal lattices (interplanar distance: 3.4 Å), suggesting utility in organic semiconductors .

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